molecular formula C21H22N2O7S2 B346575 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one CAS No. 130824-23-6

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one

Cat. No.: B346575
CAS No.: 130824-23-6
M. Wt: 478.5g/mol
InChI Key: YPBUIEBMFJARDH-UHFFFAOYSA-N
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Description

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two morpholine-4-ylsulfonyl groups attached to a fluoren-9-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one typically involves the reaction of fluoren-9-one with morpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted fluoren-9-one derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl groups play a crucial role in its binding affinity and specificity, while the fluoren-9-one core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-one oxime: A derivative with an oxime group.

    N-(2,7-Bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene)-N’-phenyl-hydrazine: A related compound with a hydrazine moiety.

Uniqueness

This compound is unique due to its dual morpholine-4-ylsulfonyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S2/c24-21-19-13-15(31(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)21)32(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBUIEBMFJARDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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